Ethyl 2-bromo-4,6-dimethoxybenzoate
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Overview
Description
Ethyl 2-bromo-4,6-dimethoxybenzoate is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, featuring bromine and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4,6-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of 2,4-dimethoxybenzoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The esterification step involves reacting the brominated product with ethanol in the presence of a strong acid like sulfuric acid .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and cost-effective methods. One such method includes the use of 3,4-dimethoxy-toluene as a starting material, which undergoes directed bromination using sulfuric acid, hydrogen peroxide, and a metal bromide. The resulting product is then oxidized with potassium permanganate under the catalysis of tetrabutyl ammonium bromide to yield 2-bromo-4,6-dimethoxybenzoic acid, which is subsequently esterified .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4,6-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 2-azido-4,6-dimethoxybenzoate or 2-thiocyanato-4,6-dimethoxybenzoate.
Reduction: Formation of 2-bromo-4,6-dimethoxybenzyl alcohol.
Oxidation: Formation of 2-bromo-4,6-dimethoxybenzaldehyde or 2-bromo-4,6-dimethoxybenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-4,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4,6-dimethoxybenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new bioactive molecules. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Ethyl 2-bromo-4,6-dimethoxybenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromo-3,5-dimethoxybenzoate: Similar structure but with methoxy groups at different positions on the aromatic ring.
Ethyl 4-bromo-2,6-dimethoxybenzoate: Similar structure but with the bromine atom at a different position.
Biological Activity
Ethyl 2-bromo-4,6-dimethoxybenzoate is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, highlighting its pharmacological relevance and potential applications.
Synthesis
This compound can be synthesized through various methods. The most common approach involves the bromination of 4,6-dimethoxybenzoic acid followed by esterification with ethanol. The general reaction scheme is as follows:
- Bromination : The starting material, 4,6-dimethoxybenzoic acid, is treated with bromine in a suitable solvent to introduce the bromine atom at the 2-position.
- Esterification : The resulting bromo acid is then reacted with ethanol in the presence of an acid catalyst to form this compound.
Biological Activity
The biological activities of this compound have been investigated in several studies. Notably, its activity as an inhibitor of carbonic anhydrase (CA) has been documented. Carbonic anhydrases are crucial enzymes involved in various physiological processes, including pH regulation and ion transport.
Inhibition Studies
Recent studies have shown that this compound exhibits competitive inhibition against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The inhibition constants (Ki) for these isoforms were determined through enzyme assays:
Compound | Ki (µM) for hCA I | Ki (µM) for hCA II |
---|---|---|
This compound | 13.7 | 0.65 |
These results indicate that this compound has a stronger inhibitory effect on hCA II compared to hCA I, suggesting potential therapeutic applications in conditions where CA activity is dysregulated.
Case Studies
- Antitumor Activity : A study explored the effects of several brominated compounds, including this compound, on cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent antitumor activity.
- Antimicrobial Properties : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results showed that the compound exhibited substantial antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : By binding to the active site of carbonic anhydrase enzymes, the compound disrupts their catalytic function.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Properties
IUPAC Name |
ethyl 2-bromo-4,6-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-4-16-11(13)10-8(12)5-7(14-2)6-9(10)15-3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDULWCAEJWFMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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